molecular formula C20H27IN6O2S B2515472 2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 946316-64-9

2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2515472
CAS No.: 946316-64-9
M. Wt: 542.44
InChI Key: JVUXYVWLRKQDDA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring three distinct substituents:

  • Position 2: A 4-(4-iodobenzenesulfonyl)piperazine group.
  • Position 4: A methyl group.
  • Position 6: A 4-methylpiperazine moiety.

The dual piperazine rings may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27IN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUXYVWLRKQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27IN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The piperazine and pyrimidine rings can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes a pyrimidine ring substituted with piperazine moieties and a sulfonyl group. The presence of iodine and methyl groups enhances its lipophilicity and potentially its biological activity. The molecular formula is C16H22N4O2SC_{16}H_{22}N_4O_2S, with a molecular weight of approximately 366.44 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, research has shown that similar structures can induce apoptosis in various cancer cell lines, including colon, breast, and cervical cancers . The sulfonamide group in this compound may enhance its interaction with biological targets involved in tumor growth and proliferation.

Antimicrobial Properties

Compounds containing piperazine and sulfonamide functionalities have been reported to possess antimicrobial effects. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes essential for microbial survival . This compound could be explored further for its efficacy against resistant strains of bacteria.

Neuropharmacological Effects

The piperazine moiety is known for its activity on the central nervous system. Compounds similar to this one have been investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems . The specific interactions of this compound with serotonin or dopamine receptors could be a focus for future studies.

Case Study 1: Antitumor Evaluation

A recent study synthesized various pyrimidine derivatives, including compounds structurally related to 2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine. These derivatives were evaluated for their cytotoxic effects against human cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting potential as novel anticancer agents .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of similar pyrimidine derivatives focused on optimizing yields and characterizing the compounds using techniques such as NMR and mass spectrometry. The structural elucidation confirmed the presence of desired functional groups, which are critical for biological activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrimidine derivativesInduced apoptosis in cancer cells
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
NeuropharmacologicalPiperazine analogsModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 2: 4-(4-iodobenzenesulfonyl)piperazine; 4: CH₃; 6: 4-methylpiperazine C₂₄H₃₁IN₆O₂S 634.52 g/mol Unique 4-iodobenzenesulfonyl group
GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) 2: Indazole; 4: Morpholine; 6: Methanesulfonyl-piperazine C₂₃H₂₇N₇O₃S₂ 537.63 g/mol Thienopyrimidine core; methanesulfonyl group
2-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 2: 2,5-Diethoxybenzenesulfonyl-piperazine; 4: CH₃; 6: 4-methylpiperazine C₂₄H₃₆N₆O₄S 504.65 g/mol Diethoxybenzenesulfonyl substituent
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 2: Cl; 4: CH₃; 6: 4-methylpiperazine C₁₀H₁₆ClN₅ 241.72 g/mol Simpler structure; lacks sulfonyl-piperazine
Key Observations:
  • Core Variations: The target compound uses a pyrimidine core, while GDC-0941 (a clinical-stage PI3K inhibitor) employs a thieno[3,2-d]pyrimidine scaffold, which enhances planarity and target engagement .
  • Substituent Impact : The 4-iodobenzenesulfonyl group distinguishes the target compound from analogues with methanesulfonyl (GDC-0941) or diethoxybenzenesulfonyl groups . Iodine’s bulkiness may improve binding but reduce solubility compared to smaller substituents.
  • Piperazine vs. Morpholine : GDC-0941’s morpholine group (position 4) enhances selectivity for PI3Kα, whereas the target compound’s methylpiperazine may favor different kinase isoforms .

Functional and Pharmacokinetic Comparisons

Key Findings:
  • Potency: GDC-0941’s low IC₅₀ (3 nM) highlights the importance of the thienopyrimidine core and methanesulfonyl group for PI3Kα inhibition . The target compound’s iodine substituent may sterically hinder binding, requiring optimization.
  • Solubility : The dual piperazine groups in the target compound likely improve aqueous solubility compared to simpler analogues (e.g., 4-chloro derivative), but its iodine substituent may counteract this benefit .
  • Selectivity : Piperazine derivatives often exhibit off-target effects on serotonin receptors, whereas morpholine-containing compounds (e.g., GDC-0941) show better kinase specificity .

Biological Activity

The compound 2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 941256-92-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H17IN2O3S\text{C}_{12}\text{H}_{17}\text{IN}_2\text{O}_3\text{S}

This structure features a pyrimidine core substituted with piperazine moieties and an iodobenzenesulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to participate in enzyme inhibition, particularly in proteases and kinases. This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of cell signaling pathways .
  • Antimicrobial Activity : There is emerging evidence suggesting that compounds with similar structures possess antimicrobial properties. The iodophenyl group may enhance the lipophilicity and membrane permeability, contributing to its efficacy against bacterial strains .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 45 µM
AntiproliferativeIC50 against MCF-7 cells = 30 µM
AntimicrobialEffective against E. coli

Case Study: Acetylcholinesterase Inhibition

A comprehensive modeling study indicated that the compound could serve as a dual inhibitor for AChE, enhancing its potential in treating cognitive disorders. The study utilized molecular docking simulations to predict binding affinities and interaction modes with the enzyme's active site .

Case Study: Anticancer Properties

In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7). Further investigation revealed that it induced apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 .

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